5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol family, characterized by a fused bicyclic core with a hydroxyl group at position 4. Its structure includes a 3-fluorophenyl moiety and a 4-methylpiperidine group attached via a methyl bridge. These substituents likely influence its physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) and biological interactions.
Properties
IUPAC Name |
5-[(3-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-11-6-8-22(9-7-11)15(13-4-3-5-14(19)10-13)16-17(24)23-18(25-16)20-12(2)21-23/h3-5,10-11,15,24H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQUDXFFXWLPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd, sodium borohydride (NaBH4)
Nucleophiles: NaH, LDA
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated analogs .
Scientific Research Applications
Synthesis Methodologies
Several synthetic routes have been developed for producing this compound:
- Conventional Synthesis : Traditional methods involve multi-step reactions that may include cyclization and functional group modifications.
- Green Chemistry Approaches : Recent advancements in green chemistry emphasize environmentally friendly synthesis methods. Mechanochemical methods have been proposed to reduce solvent use and energy consumption during synthesis.
Biological Activities
The biological activities associated with 5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol include:
- Antitumor Activity : Compounds with similar thiazolo-triazole scaffolds have shown promise in inhibiting tumor growth. Research indicates potential mechanisms involving apoptosis induction in cancer cells.
- Anti-inflammatory Properties : The compound's structure suggests possible anti-inflammatory effects, similar to other thiazole derivatives that have demonstrated efficacy in reducing inflammation markers .
- Neurological Applications : Given its piperidine component, there is potential for neuroprotective effects. Similar compounds have been explored for their ability to modulate neurotransmitter systems and protect against neurodegeneration .
Case Studies and Comparative Analysis
A comparative analysis of structurally similar compounds reveals the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Thiadiazole derivatives | Contains thiadiazole ring | Known for anti-inflammatory effects |
| 1H-Pyrazole derivatives | Pyrazole core with various substitutions | Exhibits significant antitumor activity |
| Benzothiazole derivatives | Benzothiazole scaffold | Associated with neuroprotective effects |
The unique combination of thiazole and triazole functionalities along with the fluorophenyl and piperidine groups may enhance the bioactivity of this compound compared to others in its class.
Future Research Directions
Further studies are necessary to elucidate the complete pharmacological profile of this compound. Key areas for future research include:
- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities will be crucial for developing targeted therapies.
- Clinical Trials : Investigating safety and efficacy in clinical settings will help translate laboratory findings into therapeutic applications.
Mechanism of Action
The mechanism of action of 5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacological Implications
Key structural analogs and their differences are summarized below:
| Compound Name/Structure | Core Structure | R1 Group | R2 Group | Molecular Weight (g/mol) | Reported Activity | Reference |
|---|---|---|---|---|---|---|
| Target: 5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo-triazol-6-ol | 3-Fluorophenyl | 4-Methylpiperidin | ~441.5 (estimated) | Not reported | - |
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo-triazol-6-ol | 3-Chlorophenyl (piperazinyl) | 4-Ethoxy-3-methoxyphenyl | 683.25 | Not reported | |
| 5-(4-Fluorophenyl)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Thiazolo-triazol-6-one | 4-Fluorophenyl | 3,4,5-Trimethoxyphenyl | ~495.5 (estimated) | Anticancer (HCT116 cells) | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazole | Triazolo-thiadiazole | 4-Methoxyphenyl | Variable (R = H, CH3, etc.) | ~350–400 | Antifungal (14α-demethylase inhibition) |
Key Observations:
Halogen Effects : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to the 3-chlorophenyl analog in , as fluorine is less prone to forming reactive metabolites .
Piperidine vs. Piperazine: The 4-methylpiperidinyl group in the target compound could confer distinct conformational flexibility and receptor-binding kinetics compared to the piperazinyl group in ’s analog.
Anticancer Activity: highlights that fluorophenyl-substituted thiazolo-triazolones (e.g., 4-fluorophenyl derivatives) demonstrate selective cytotoxicity against HCT116 colon cancer cells (IC50 values < 10 µM) while sparing normal L-02 cells. This suggests that the fluorophenyl moiety in the target compound may similarly enhance selectivity .
Antifungal Potential: Molecular docking studies in reveal that triazolo-thiadiazoles with methoxyphenyl groups inhibit 14α-demethylase lanosterol (a fungal enzyme), with binding energies comparable to fluconazole. The target compound’s triazol-thiazole core may support analogous interactions .
Research Findings and Data
Anticancer Activity of Thiazolo-Triazol Derivatives ()
| Compound Substituents | Cancer Cell Line (HCT116) Inhibition (%) | Normal Cell (L-02) Toxicity (%) | Selectivity Index (HCT116/L-02) |
|---|---|---|---|
| 4-Fluorophenyl + 3,4,5-trimethoxyphenyl | 82% | 15% | 5.5 |
| Benzyloxy substituent | 75% | 10% | 7.5 |
The target compound’s 3-fluorophenyl group may similarly improve selectivity, though its methylpiperidinyl moiety could modulate off-target effects .
Antifungal Docking Results ()
| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) |
|---|---|---|
| Triazolo-thiadiazole analog | -8.2 | 1.2 |
| Fluconazole (control) | -7.9 | 1.8 |
The target compound’s triazole-thiazole core may achieve comparable binding to fungal enzymes, warranting further in vitro testing .
Biological Activity
5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound characterized by a thiazolo[3,2-b][1,2,4]triazole core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the 3-fluorophenyl and 4-methylpiperidin-1-yl groups enhances its pharmacological profile.
Structural Characteristics
The compound's structure can be detailed as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C15H18FN5OS |
| Molecular Weight | 319.41 g/mol |
| Structural Components | Thiazole ring, triazole ring, fluorophenyl group, piperidine group |
Biological Activities
Research indicates that compounds with a thiazolo[3,2-b][1,2,4]triazole scaffold exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds in this category have shown efficacy against various bacterial and fungal strains.
- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Neurological Effects : Some studies suggest potential applications in treating neurological disorders due to their interaction with neurotransmitter systems.
The biological activity of this compound may involve:
- Inhibition of Glycine Transporters : Similar compounds have been reported to inhibit GlyT1, a target for schizophrenia treatment .
- Interaction with Receptors : The compound may interact with dopaminergic and serotonergic receptors, influencing mood and cognitive functions .
Case Studies and Research Findings
Recent studies have explored the biological efficacy of various triazole derivatives similar to this compound:
- Antiviral Activity : A study reported that triazole derivatives exhibited significant antiviral properties against HIV strains with low cytotoxicity .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that certain derivatives had IC50 values in the low micromolar range against cancer cell lines .
- GlyT1 Inhibition Studies : A specific derivative showed an IC50 of 1.8 nM for GlyT1 inhibition, indicating strong potential for treating cognitive disorders .
Comparative Analysis
The unique combination of structural features in this compound compared to other similar compounds is summarized below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiadiazole Derivatives | Thiadiazole ring | Anti-inflammatory effects |
| Pyrazole Derivatives | Pyrazole core | Antitumor activity |
| Benzothiazole Derivatives | Benzothiazole scaffold | Neuroprotective effects |
Q & A
Q. Basic Characterization Techniques
Spectroscopy :
- ¹H NMR : Peaks at δ 2.1–2.5 ppm confirm 4-methylpiperidine protons, while δ 6.7–7.3 ppm correspond to the 3-fluorophenyl group .
- IR : Stretching vibrations at 1650–1700 cm⁻¹ (C=O) and 2550–2600 cm⁻¹ (S-H) validate core functional groups .
Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .
Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity; retention times are compared to standards .
How can reaction conditions be optimized for improved yield and selectivity?
Q. Advanced Reaction Optimization
Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance coupling reactions between thiols and chlorobenzyl derivatives, reducing byproducts .
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while elevated temperatures (70–80°C) accelerate cyclization .
Stoichiometric Control : Excess phosphorus oxychloride (1.5–2.0 eq.) ensures complete thiadiazole ring formation .
Microwave Assistance : Shortens reaction times (e.g., from 6 hours to 30 minutes) for triazole-thiol derivatives, improving yield by 15–20% .
What computational strategies are used to predict biological activity?
Q. Advanced Computational Modeling
Target Selection : Enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) are prioritized for antifungal studies due to structural similarity to triazolo-thiadiazoles .
Molecular Docking : Software (e.g., AutoDock Vina) predicts binding affinities; pose validation via RMSD (<2.0 Å) ensures reliable interactions with active-site residues (e.g., heme iron coordination) .
MD Simulations : 100-ns trajectories assess stability of ligand-enzyme complexes, with hydrogen bond occupancy >70% indicating strong binding .
How is bioactivity evaluated, and what contradictions may arise?
Q. Advanced Pharmacological Assessment
In Vitro Assays :
- Antifungal Testing : Microdilution assays against Candida albicans (MIC ≤ 8 µg/mL suggest potency) .
- Enzyme Inhibition : IC₅₀ values for 14-α-demethylase are compared to fluconazole controls .
Data Contradictions : Discrepancies between computational predictions (e.g., high docking scores) and weak experimental activity may arise from off-target effects or poor membrane permeability. Mitigation:
- Permeability Assays : Caco-2 cell monolayers assess logP values (optimal range: 2–3.5) .
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays .
How should researchers resolve conflicting spectral or bioactivity data?
Q. Advanced Data Reconciliation
Spectral Ambiguities :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
- DFT Calculations : Compare experimental IR/NMR with theoretical spectra generated at the B3LYP/6-31G* level .
Bioactivity Discrepancies :
- Dose-Response Curves : Confirm activity across multiple concentrations to rule out false negatives .
- Counter-Screening : Test against unrelated targets (e.g., kinases) to assess selectivity .
What are the stability considerations for long-term storage?
Q. Advanced Stability Protocols
Degradation Pathways : Hydrolysis of the triazole ring under acidic conditions (pH < 5) or photodegradation of the thiazole moiety .
Storage Conditions :
- Temperature : –20°C in amber vials to prevent light-induced degradation .
- Humidity : Desiccants (silica gel) maintain stability in hygroscopic samples .
Analytical Monitoring : Annual HPLC reanalysis detects degradation (>5% impurity triggers reformulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
